molecular formula C23H18N2OS B2376281 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide CAS No. 391229-71-3

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide

Cat. No.: B2376281
CAS No.: 391229-71-3
M. Wt: 370.47
InChI Key: COAXAHGPRSMYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carbonyl compounds or by cyclization of thioureas.

    Acylation Reaction: The benzothiazole derivative is then subjected to an acylation reaction with 2-naphthalen-1-ylacetyl chloride to form the final product. .

Chemical Reactions Analysis

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, the compound targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.

    2-(4-Aminophenyl)benzothiazole: Studied for its anticancer activity

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c26-21(14-17-9-5-8-15-6-1-3-10-18(15)17)24-23-25-22-19-11-4-2-7-16(19)12-13-20(22)27-23/h1-11H,12-14H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAXAHGPRSMYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.